5-(2-phenoxyphenyl)-2H-tetrazole
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Overview
Description
5-(2-phenoxyphenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C13H10N4O and its molecular weight is 238.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
5-Substituted tetrazoles, including 5-(2-phenoxyphenyl)-2H-tetrazole, play a crucial role in various fields due to their unique chemical properties. They are extensively used in organic chemistry as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. These compounds are vital in medicinal chemistry, serving as non-classical bioisosteres of carboxylic acids due to their similar acidities but higher lipophilicities and metabolic resistance. The synthesis methods for these heterocycles range from acidic media/proton catalysis to organometallic or organosilicon azides, highlighting their versatility and importance in drug design and development (Roh, Vávrová, & Hrabálek, 2012).
Crystal Structure and Prototropic Tautomerism
The study of the crystal structure of derivatives similar to this compound, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, provides insights into their molecular configuration and the outcomes of their reactions. This understanding is crucial for designing compounds with specific physical and chemical properties (Lee, Ryu, & Lee, 2017). Additionally, the tautomeric behavior of these compounds, such as the study on 5-aryloxy-1(2)H-tetrazoles, offers valuable information on their stability and reactivity, which is essential for their application in drug development and other scientific research (Alkorta & Elguero, 2012).
Applications in Material Science
This compound derivatives also find applications in material science, such as in the synthesis of novel tetrazole liquid crystals. These materials exhibit unique properties like nematic and smectic phases, making them suitable for applications in liquid crystal displays and other electronic devices (Tariq et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-phenoxyphenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-6-10(7-3-1)18-12-9-5-4-8-11(12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCLLWCBVCNWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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